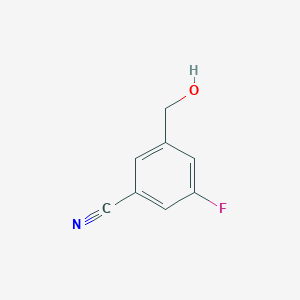

3-Fluoro-5-(hydroxymethyl)benzonitrile

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in drug design and development. acs.org Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to alter a molecule's characteristics without significantly increasing its size. tandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. This can prolong the half-life of a drug molecule in the body. tandfonline.combohrium.comresearchgate.net

Increased Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein by altering the molecule's electronic properties and participating in favorable interactions. tandfonline.combohrium.com

These beneficial attributes have led to a significant number of fluorinated compounds in the pharmaceutical market, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. researchgate.net

Role of Benzonitrile (B105546) and Hydroxymethyl Functionalities in Chemical Research

The benzonitrile unit, consisting of a benzene (B151609) ring attached to a nitrile group (-C≡N), is a versatile platform in organic synthesis. nbinno.com The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and aldehydes, making benzonitrile derivatives valuable intermediates. nbinno.com Furthermore, the benzonitrile fragment is present in numerous approved drugs, highlighting its importance in medicinal chemistry.

The hydroxymethyl group (-CH₂OH) also plays a crucial role in molecular design. It can act as a hydrogen bond donor, enhancing solubility and facilitating interactions with biological targets. The hydroxyl group also serves as a convenient "handle" for further chemical modifications, allowing for the attachment of other molecular fragments. nbinno.com

Positioning of 3-Fluoro-5-(hydroxymethyl)benzonitrile within the Landscape of Advanced Chemical Research

3-Fluoro-5-(hydroxymethyl)benzonitrile combines the advantageous properties of its three key functional groups: the fluorine atom, the benzonitrile core, and the hydroxymethyl group. This trifecta of functionalities makes it a highly valuable building block in the synthesis of complex, high-value molecules.

While specific research detailing the direct applications of 3-Fluoro-5-(hydroxymethyl)benzonitrile is often embedded within broader synthetic pathways, its structural motifs are found in precursors to pharmacologically active compounds. For instance, the related compound, 3-fluoro-5-hydroxybenzonitrile (B1321932), is utilized in the synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, which are being investigated for the treatment of various cancers and other diseases. google.com This suggests that 3-Fluoro-5-(hydroxymethyl)benzonitrile could serve as a key intermediate in the development of novel therapeutics.

The strategic placement of the fluorine atom at the 3-position and the hydroxymethyl group at the 5-position of the benzonitrile ring allows for regioselective reactions, providing chemists with precise control over the construction of complex molecular architectures.

Scope and Academic Relevance of Investigating the Chemical Compound

The academic relevance of 3-Fluoro-5-(hydroxymethyl)benzonitrile lies in its potential as a versatile synthon for creating libraries of novel compounds for biological screening. The ability to selectively modify the nitrile and hydroxymethyl groups, while benefiting from the metabolic stability and binding enhancements conferred by the fluorine atom, makes this compound a powerful tool for medicinal chemists.

The investigation of compounds like 3-Fluoro-5-(hydroxymethyl)benzonitrile is crucial for advancing our understanding of structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can gain insights into the molecular features required for therapeutic efficacy.

Furthermore, the development of efficient and scalable synthetic routes to 3-Fluoro-5-(hydroxymethyl)benzonitrile and other similarly functionalized building blocks is an active area of research in process chemistry, aiming to provide the pharmaceutical industry with reliable access to these important intermediates.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol (B129727), chloroform |

Note: Physical properties can vary slightly between different suppliers and batches.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHYRQVLUQAAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738743 | |

| Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-34-0 | |

| Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Hydroxymethyl Benzonitrile

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. amazonaws.comnumberanalytics.com

The structure of 3-Fluoro-5-(hydroxymethyl)benzonitrile features a disubstituted aromatic ring with three distinct functional groups: a fluoro group, a hydroxymethyl group, and a nitrile group. The primary goal in its retrosynthetic analysis is simplification by disconnecting the more complex side chains or converting functional groups into more synthetically accessible ones. e3s-conferences.org

Two principal strategic disconnections can be proposed:

C-C Bond Disconnection: A direct disconnection of the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This is a common strategy for simplifying aromatic compounds. ias.ac.in This pathway simplifies the target molecule into a five-membered aromatic fragment and a one-carbon fragment.

Functional Group Interconversion (FGI): A more powerful approach is to recognize that the hydroxymethyl group (-CH₂OH) can be formed from the reduction of a carbonyl group, such as an aldehyde (formyl group, -CHO). This FGI strategy transforms the retrosynthetic target into 3-Fluoro-5-formylbenzonitrile. This precursor is often more stable and synthetically versatile. The analysis can then proceed by disconnecting the formyl group.

The FGI approach is generally preferred as the reduction of an aldehyde to a primary alcohol is a reliable and high-yielding transformation, whereas the direct addition of a hydroxymethyl group to an aromatic ring can be more challenging.

Based on the strategic disconnections, key synthons (idealized ionic fragments) and their corresponding real-world synthetic equivalents can be identified. ox.ac.uk

Based on C-C Bond Disconnection:

Synthon A (nucleophilic): The 3-fluoro-5-cyanophenyl anion.

Synthetic Equivalent for A: An organometallic reagent such as 3-fluoro-5-cyanophenylmagnesium bromide (a Grignard reagent) or 3-fluoro-5-cyanophenyllithium, typically prepared from 3-bromo-5-fluorobenzonitrile (B1333829).

Synthon B (electrophilic): The hydroxymethyl cation (+CH₂OH).

Synthetic Equivalent for B: Formaldehyde (HCHO), a common one-carbon electrophile.

Based on Functional Group Interconversion (FGI) via 3-Fluoro-5-formylbenzonitrile:

The primary retrosynthetic step is the reduction of the aldehyde.

Further disconnection of the formyl group from the 3-Fluoro-5-formylbenzonitrile precursor leads to:

Synthon C (nucleophilic): The 3-fluoro-5-cyanophenyl anion (same as Synthon A).

Synthetic Equivalent for C: 3-bromo-5-fluorobenzonitrile, which can be converted to an organometallic species.

Synthon D (electrophilic): A formyl cation (+CHO).

Synthetic Equivalent for D: A formylating agent like N,N-Dimethylformamide (DMF). The reaction of the Grignard reagent derived from 3-bromo-5-fluorobenzonitrile with DMF is a standard method for introducing a formyl group.

The presence of a fluorine atom on the aromatic ring significantly influences its chemical properties and must be considered during retrosynthetic planning. researchgate.net Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). numberanalytics.com

Electronic Effects: The strong -I effect deactivates the aromatic ring towards electrophilic aromatic substitution. Both the fluoro and the cyano groups are meta-directing for electrophilic substitution. This electronic congruence reinforces the 1,3,5-substitution pattern, suggesting that the synthetic route should likely start with a precursor that already has substituents in the desired orientation rather than attempting sequential electrophilic substitutions on a simpler aromatic ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of both fluorine and the nitrile group makes the aromatic ring electron-deficient. This can facilitate nucleophilic aromatic substitution (SNAᵣ) if a suitable leaving group is present at an activated position (ortho or para to an activating group). However, in this meta-substituted pattern, this pathway is less favored.

Stability: The carbon-fluorine bond is exceptionally strong, making the fluoro group a robust substituent that can withstand a wide range of reaction conditions. This stability is an advantage in a multi-step synthesis, as it is unlikely to be cleaved or unintentionally modified.

Direct Synthesis Routes to 3-Fluoro-5-(hydroxymethyl)benzonitrile

Direct synthesis focuses on the forward reaction pathways derived from retrosynthetic analysis. The most practical and efficient route involves the preparation of an appropriate carbonyl precursor followed by its selective reduction.

The introduction of the hydroxymethyl group is most effectively achieved through the reduction of a precursor containing a carbonyl group at the corresponding position. The precursor of choice is 3-Fluoro-5-formylbenzonitrile, also known as 3-cyano-5-fluorobenzaldehyde. nih.gov The synthetic challenge lies in reducing the aldehyde function to a primary alcohol while leaving the nitrile function intact.

Chemoselectivity is crucial for the successful synthesis of 3-Fluoro-5-(hydroxymethyl)benzonitrile from its formyl precursor. The reducing agent must selectively react with the aldehyde group in the presence of the nitrile group.

Mild hydride-donating reagents are ideal for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent that effectively reduces aldehydes and ketones but is generally unreactive towards nitriles under standard alcoholic solvent conditions. ncert.nic.in Lithium borohydride is another suitable reducing agent for this purpose. google.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitrile group, leading to the corresponding aminomethyl derivative.

The typical reaction involves dissolving 3-Fluoro-5-formylbenzonitrile in a protic solvent like methanol (B129727) or ethanol (B145695) and adding sodium borohydride portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored until the starting aldehyde is consumed, followed by an aqueous workup to yield 3-Fluoro-5-(hydroxymethyl)benzonitrile.

| Reducing Agent | Abbreviation | Selectivity for Aldehyde over Nitrile | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | High | Methanol or Ethanol, 0 °C to RT |

| Lithium Borohydride | LiBH₄ | High | Tetrahydrofuran (B95107) (THF) or Ether, 0 °C to RT |

| Lithium Aluminum Hydride | LiAlH₄ | Low | Anhydrous Ether or THF, 0 °C |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | - | Variable/Low | High pressure and/or temperature; often reduces both groups |

Catalytic Reduction Approaches for Hydroxymethyl Group Introduction

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for the efficient synthesis of 3-fluoro-5-(hydroxymethyl)benzonitrile and related compounds. Key parameters that are often fine-tuned include temperature, solvent, and the choice of reagents and catalysts. For instance, in reactions involving multiple steps, such as the synthesis of complex pharmaceutical intermediates from precursors like 3-fluoro-5-hydroxybenzonitrile (B1321932), reaction temperatures can range from as low as -100°C to reflux conditions, depending on the specific transformation. google.com The selection of an appropriate solvent is also critical; solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene (B28343) are frequently employed, with the choice depending on reagent solubility and reactivity. google.com

In the context of related synthetic transformations, such as oxidative coupling reactions to form dihydrobenzofuran structures, studies have shown that reaction times can be significantly reduced, for example from 20 hours to 4 hours, without compromising conversion or selectivity by optimizing the oxidant and solvent system. scielo.br While specific optimization data for the direct synthesis of 3-fluoro-5-(hydroxymethyl)benzonitrile is proprietary and detailed in patent literature, the general principles of optimizing temperature, solvent, and reagent stoichiometry are universally applicable to enhance yield and purity while minimizing side reactions. google.comscielo.br

Below is a table summarizing typical parameters that are optimized in related synthetic processes.

| Parameter | Variable | Rationale |

| Temperature | -100°C to Reflux | Controls reaction rate and selectivity; prevents decomposition of sensitive intermediates. |

| Solvent | THF, DMF, Acetonitrile, Toluene | Affects solubility of reagents and can influence reaction pathways and rates. |

| Reagents | Oxidants, Reducing Agents, Bases | Stoichiometry and choice of reagent are critical for achieving high conversion and yield. |

| Catalyst | Palladium complexes, Silver(I) oxide | Can significantly increase reaction rates and enable specific transformations. |

| Reaction Time | 0.5 to 20 hours | Optimized to ensure complete reaction while minimizing the formation of degradation products. |

Methods for Fluorine Atom Incorporation on the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of many fluorinated benzonitriles. Several strategies can be employed, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source. The reactivity of the leaving group is a critical factor, and for SNAr reactions, fluoride itself can be an excellent leaving group due to the high polarization of the C-F bond, which facilitates nucleophilic attack at the carbon atom. youtube.com

A study on meta-halo-benzonitrile derivatives demonstrated the order of reactivity for leaving groups in a nucleophilic aromatic substitution to be F >> Br > Cl >>> I. nih.govresearchgate.net This highlights that a fluoro-substituted precursor can be more reactive towards substitution than its chloro or bromo counterparts. Microwave-assisted SNAr reactions have been shown to significantly accelerate these transformations, with high yields achieved in minutes. nih.govresearchgate.net The choice of solvent also plays a crucial role, with dimethyl sulfoxide (B87167) (DMSO) often being more effective than dimethylformamide (DMF). nih.gov

The table below illustrates the effect of the leaving group on the radiochemical yield in a microwave-induced nucleophilic fluorination reaction. nih.govresearchgate.net

| Leaving Group | Solvent | Radiochemical Yield (%) |

| Fluoro | DMSO | 64 |

| Bromo | DMSO | 13 |

| Chloro | DMSO | 9 |

| Iodo | DMSO | 0 |

Direct C-H fluorination has emerged as an attractive alternative to traditional methods, as it avoids the need for pre-functionalized substrates. Electrophilic fluorination is a common approach for this transformation. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used sources of electrophilic fluorine. wikipedia.orgalfa-chemistry.com These reagents are stable, relatively safe to handle, and can fluorinate a variety of electron-rich aromatic compounds. wikipedia.orgalfa-chemistry.com

The mechanism of electrophilic fluorination is thought to proceed via attack of the electron-rich aromatic ring on the electrophilic fluorine source. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. For benzonitrile (B105546) scaffolds, the directing effects of the nitrile and other substituents on the ring will determine the position of fluorine incorporation. While challenges such as controlling regioselectivity and preventing dearomatization can arise, particularly with highly activated substrates, direct fluorination offers a more atom-economical approach to synthesizing fluorinated benzonitriles. wikipedia.org

Nitrile Group Formation and Functionalization

The nitrile group is a versatile functional group that can be introduced through various synthetic routes.

The conversion of primary amides and aldehydes into nitriles are fundamental transformations in organic synthesis. The dehydration of primary amides is a common method for nitrile synthesis. nih.gov A variety of dehydrating agents can be employed, including phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl3) and tris(dimethylamino)phosphine (P(NMe2)3). nih.gov These methods are generally efficient and compatible with a range of functional groups. nih.gov

Alternatively, benzonitriles can be synthesized directly from benzaldehydes. One common method involves the reaction of an aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. scribd.comgoogle.com Various reagents can effect this transformation, including ferrous sulfate (B86663) in DMF, which has been shown to produce high yields of nitriles in a one-pot synthesis. scribd.com Another approach utilizes O-phenylhydroxylamine in an aqueous medium, which is particularly effective for aromatic aldehydes. nih.gov The reaction conditions for these transformations are generally mild and can tolerate various functional groups. nih.govrsc.org

The following table provides examples of reagents used for the conversion of aldehydes to nitriles.

| Reagent System | Aldehyde Type | Yield (%) | Reference |

| Hydroxylamine hydrochloride, Ferrous sulfate, DMF | Aromatic | 90-95 | scribd.com |

| O-phenylhydroxylamine, Aqueous medium | Aromatic | up to 99 | nih.gov |

| Hydroxylamine hydrochloride, Tetrabutylammonium bromide, DMF | Aromatic | up to 92.8 | rsc.org |

The regioselective introduction of a nitrile group onto an aromatic ring is often achieved through the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide catalyst to install the nitrile group. wikipedia.orgmasterorganicchemistry.comnbinno.com The Sandmeyer reaction is a versatile and widely used method due to its reliability and the ready availability of aromatic amine precursors. nbinno.comnih.gov It allows for the synthesis of benzonitriles with substitution patterns that may not be accessible through other methods. organic-chemistry.org

In addition to the classic Sandmeyer reaction, modern methods for regioselective cyanation are continuously being developed. These include transition metal-catalyzed C-H cyanation, which offers a more direct approach by avoiding the need for a pre-installed amino group. acs.orgnih.gov Photoredox catalysis has also been employed for the direct C-H cyanation of arenes under mild conditions. nih.gov These newer methods provide alternative strategies for the regioselective synthesis of benzonitriles, often with improved functional group tolerance and milder reaction conditions. acs.orgnih.gov

Convergent and Divergent Multi-Step Synthetic Strategies

The synthesis of complex molecules like 3-Fluoro-5-(hydroxymethyl)benzonitrile often employs either convergent or divergent strategies. A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This method is typically efficient as it allows for the parallel construction of different parts of the molecule. In contrast, a divergent strategy begins with a common precursor that is progressively modified to yield a variety of structurally related compounds. While specific examples for 3-Fluoro-5-(hydroxymethyl)benzonitrile are not extensively detailed in public literature, the principles of these strategies underpin the rational design of its synthetic routes.

Construction from Pre-functionalized Aromatic Building Blocks

A primary strategy for synthesizing 3-Fluoro-5-(hydroxymethyl)benzonitrile involves the use of aromatic compounds that already contain some of the required functional groups. This approach leverages commercially available or readily accessible starting materials, streamlining the synthetic sequence.

Common pre-functionalized building blocks include substituted fluorobenzonitriles or fluorobromobenzenes. For instance, a synthetic route could commence with 3-bromo-5-fluorobenzonitrile. The bromine atom serves as a versatile handle for introducing the hydroxymethyl group through various transformations. One potential pathway involves a metal-halogen exchange followed by reaction with formaldehyde. Alternatively, the bromo derivative can undergo palladium-catalyzed coupling reactions to install the required functionality.

Another illustrative approach starts with the oxidation of a methyl group or the reduction of an aldehyde or ester group at the 5-position of a 3-fluorobenzonitrile (B1294923) core. For example, the synthesis of the related compound 2-fluoro-5-formylbenzonitrile (B141211) has been achieved from o-fluorobenzonitrile in a multi-step process involving reaction with an aldehyde, subsequent hydrolysis, and a final oxidation step. google.com This highlights a common strategy where the hydroxymethyl group is derived from a different oxidation state at the final stage of the synthesis. These methods rely on the selective transformation of one functional group in the presence of others, a key challenge in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Benzonitrileswikipedia.orgthieme.de

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme.de These reactions are instrumental in the synthesis of complex aryl-substituted benzonitriles, providing a modular and efficient means to introduce diverse functionalities onto the aromatic ring.

The Sonogashira reaction is a prominent cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org It proceeds under relatively mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.org

In the context of synthesizing precursors to 3-Fluoro-5-(hydroxymethyl)benzonitrile, a Sonogashira coupling could be envisioned between a 3-fluoro-5-halobenzonitrile (where the halide is typically iodine or bromine) and a protected propargyl alcohol, such as trimethylsilyl-protected propargyl alcohol. The subsequent deprotection of the silyl (B83357) group and the alkyne would yield an intermediate that can be further elaborated to the target molecule. The reaction's utility lies in its ability to construct the key C-C bond with high efficiency and selectivity. wikipedia.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes the palladium source and the supporting ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency of the catalytic cycle.

| Catalyst System | Ligand Type | Typical Substrates | Key Features |

| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Iodides, Bromides | Widely used, commercially available. |

| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Aryl Chlorides, Bromides | High thermal stability, effective for less reactive halides. |

| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Ligand | Aryl Chlorides, Triflates | Bulky, electron-rich ligand; high catalytic activity. |

| (PhCN)₂Cl₂ / Bulky Ligand | N/A | Aryl Halides | Used in copper-free Sonogashira reactions. libretexts.org |

Tandem Reactions and One-Pot Synthesis Sequences for the Chemical Compoundbeilstein-journals.org

Tandem reactions and one-pot syntheses are increasingly important strategies in organic chemistry for improving process efficiency, reducing waste, and minimizing purification steps. These approaches involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel without the isolation of intermediates.

Chemical Transformations and Derivatization of 3 Fluoro 5 Hydroxymethyl Benzonitrile

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the fluorinated benzene (B151609) ring is a primary alcohol, making it amenable to a variety of well-established chemical conversions. These include oxidation to carbonyl compounds, functional group interconversions, and the formation of ether and ester derivatives.

Controlled Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde (a formyl group) or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The conversion to 3-Fluoro-5-formylbenzonitrile can be achieved using mild oxidizing agents that are known to halt the oxidation at the aldehyde stage. A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). In a typical procedure, the alcohol is treated with PCC in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com This method is effective for producing the desired aldehyde, 3-Fluoro-5-formylbenzonitrile, which is a valuable intermediate in its own right. chemicalbook.comguidechem.comnih.gov Other modern reagents that can effect this transformation include Dess-Martin periodinane (DMP) or procedures like the Swern oxidation, which utilize dimethyl sulfoxide (B87167) (DMSO) and an activating agent such as oxalyl chloride.

Oxidation to Carboxylic Acid: For the synthesis of 3-Fluoro-5-cyanobenzoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate(VI) in acidic conditions can fully oxidize the primary alcohol to a carboxylic acid. chemguide.co.uk These reactions are often performed under heating to ensure complete conversion. chemguide.co.ukdocbrown.info The resulting 3-Fluoro-5-cyanobenzoic acid introduces another valuable functional handle for further synthetic elaborations, such as amide bond formation.

| Target Product | Typical Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Fluoro-5-formylbenzonitrile | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | chemicalbook.com |

| 3-Fluoro-5-formylbenzonitrile | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | google.com |

| 3-Fluoro-5-cyanobenzoic acid | Potassium dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | chemguide.co.uk |

| 3-Fluoro-5-cyanobenzoic acid | Potassium permanganate (KMnO₄) | Basic solution, then acidification | docbrown.info |

| 3-Fluoro-5-cyanobenzoic acid | Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone, 0°C to Room Temperature | organic-chemistry.org |

Functional Group Interconversion of the Hydroxyl Group

To enhance its utility in nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester.

Conversion to Halides: The hydroxymethyl group can be transformed into a chloromethyl or bromomethyl group. Standard reagents for this include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. For instance, reacting 3-Fluoro-5-(hydroxymethyl)benzonitrile with thionyl chloride would yield 3-(chloromethyl)-5-fluorobenzonitrile. Interestingly, treatment of benzyl (B1604629) alcohols bearing electron-withdrawing groups with tosyl chloride can sometimes lead directly to the corresponding benzyl chloride rather than the expected tosylate. nih.govdntb.gov.ua

Conversion to Sulfonate Esters: Sulfonate esters are excellent leaving groups and are readily prepared from alcohols. The reaction of the hydroxymethyl group with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding tosylate or mesylate. acs.org These activated intermediates, such as 3-cyano-5-fluorobenzyl tosylate, are highly susceptible to displacement by a wide range of nucleophiles.

| Target Functional Group | Typical Reagents | Product Name | Reference |

|---|---|---|---|

| Chloride | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-5-fluorobenzonitrile | dntb.gov.ua |

| Bromide | Phosphorus tribromide (PBr₃) | 3-(Bromomethyl)-5-fluorobenzonitrile | researchgate.net |

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Cyano-5-fluorobenzyl tosylate | acs.org |

| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine | 3-Cyano-5-fluorobenzyl mesylate |

Formation of Ethers, Esters, and Other Oxygen-Containing Derivatives

The hydroxyl group serves as a convenient point for the attachment of various organic moieties through the formation of ether and ester linkages.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 3-fluoro-5-(methoxymethyl)benzonitrile.

Esterification: Esters are readily formed by reacting the alcohol with carboxylic acids or their derivatives. Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or acid anhydride (B1165640) can be used in the presence of a base like pyridine or triethylamine. For example, reacting 3-Fluoro-5-(hydroxymethyl)benzonitrile with acetyl chloride would yield 3-cyano-5-fluorobenzyl acetate.

Reactivity and Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into other nitrogen-containing functionalities or into carboxylic acid derivatives.

Hydrolysis to Amide or Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a primary amide, which can then be further hydrolyzed to a carboxylic acid. jove.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, results in hydrolysis. google.comlibretexts.org The reaction proceeds through the formation of a primary amide, 3-fluoro-5-(hydroxymethyl)benzamide. Under prolonged heating or harsh conditions, this amide intermediate is further hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-(hydroxymethyl)benzoic acid, and an ammonium (B1175870) salt. jove.comlibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) (NaOH) also effects hydrolysis. oup.com The initial product is the primary amide. With continued heating, the amide is hydrolyzed to the carboxylate salt, in this case, sodium 3-fluoro-5-(hydroxymethyl)benzoate. youtube.comsemanticscholar.org To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate anion. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. researchgate.net

| Conditions | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 3-Fluoro-5-(hydroxymethyl)benzamide | 3-Fluoro-5-(hydroxymethyl)benzoic acid | libretexts.org |

| Basic (e.g., aq. NaOH, heat) | 3-Fluoro-5-(hydroxymethyl)benzamide | 3-Fluoro-5-(hydroxymethyl)benzoic acid | oup.com |

| Mild Basic (e.g., TBAH) | 3-Fluoro-5-(hydroxymethyl)benzamide | (Isolated as amide) | researchgate.net |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is valuable for introducing a basic aminomethyl group.

Hydride Reductions: A powerful and common reagent for this conversion is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comacs.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine, (3-amino-5-fluorophenyl)methanol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitiles on its own, its reactivity can be enhanced by the addition of certain additives. rsc.org Diisopropylaminoborane is another reagent that has been shown to effectively reduce a variety of nitriles to primary amines. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: An alternative to metal hydrides is catalytic hydrogenation. This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum oxide, or rhodium on alumina. This method is often considered "greener" than using stoichiometric metal hydride reagents. More recently, manganese and cobalt-based catalysts have also been developed for the reduction of nitriles to primary amines. mdpi.comrsc.org

| Reagent/System | Reaction Conditions | Product Name | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous workup | (3-Aminomethyl-5-fluorophenyl)methanol | acs.org |

| Catalytic Hydrogenation (H₂) | Raney Nickel or PtO₂, High Pressure | (3-Aminomethyl-5-fluorophenyl)methanol | rsc.org |

| Ammonia borane (B79455) / TiCl₄ | Room Temperature | (3-Aminomethyl-5-fluorophenyl)methanol | mdpi.com |

| Diisopropylaminoborane / cat. LiBH₄ | Tetrahydrofuran (B95107) (THF) | (3-Aminomethyl-5-fluorophenyl)methanol | organic-chemistry.org |

Nucleophilic Additions and Cycloaddition Reactions

The nitrile group of 3-Fluoro-5-(hydroxymethyl)benzonitrile is a key site for nucleophilic additions. The carbon atom of the cyano group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by various nucleophiles. nih.govsoton.ac.uk Reactions with organometallic reagents, such as Grignard or organolithium reagents, are expected to initially form a ketimine intermediate after attack on the nitrile carbon. Subsequent acidic hydrolysis of this intermediate would yield a ketone, effectively transforming the cyano group into a carbonyl functional group.

Another important class of reactions is the hydrolysis of the nitrile, which can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. acs.orgrsc.org Furthermore, reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride, would furnish the corresponding primary amine, (3-fluoro-5-aminomethyl)benzyl alcohol. rsc.org

The nitrile functionality can also participate in cycloaddition reactions. organic-chemistry.org For instance, it can react as a dipolarophile with 1,3-dipoles like azides in a [3+2] cycloaddition to form five-membered heterocyclic rings such as tetrazoles. acs.org Alternatively, the nitrile group itself can be converted into a reactive 1,3-dipole. Oxidation of the corresponding aldoxime (derived from the hydroxymethyl group being oxidized to an aldehyde, followed by reaction with hydroxylamine) would generate a nitrile oxide. This in situ generated nitrile oxide is a versatile intermediate for 1,3-dipolar cycloaddition reactions with various alkenes and alkynes, leading to the formation of isoxazole (B147169) or isoxazoline (B3343090) rings, respectively. soton.ac.ukorganic-chemistry.orgresearchgate.netrsc.org

Table 1: Potential Nucleophilic Addition and Cycloaddition Reactions

| Reaction Type | Reagent(s) | Expected Intermediate/Product | Functional Group Transformation |

| Organometallic Addition | 1. R-MgBr or R-Li2. H₃O⁺ | Ketone | -C≡N → -C(=O)R |

| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | -C≡N → -COOH |

| Reduction | LiAlH₄ | Primary Amine | -C≡N → -CH₂NH₂ |

| [3+2] Cycloaddition | NaN₃ | Tetrazole | -C≡N → Tetrazole ring |

| 1,3-Dipolar Cycloaddition | 1. [O] to CHO2. NH₂OH3. [O]4. Alkene/Alkyne | Isoxazoline/Isoxazole | -CH₂OH → Isoxazole ring |

Manipulations and Substitutions on the Fluorinated Aromatic Core

The aromatic ring of 3-Fluoro-5-(hydroxymethyl)benzonitrile is trisubstituted, and the electronic properties of these substituents govern the regioselectivity and feasibility of substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 3-fluoro-5-(hydroxymethyl)benzonitrile ring is directed by the combined electronic effects of the three existing substituents. The outcome of such reactions depends on the balance between activating/deactivating and directing properties of each group. organic-chemistry.orgresearchgate.net

Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). organic-chemistry.org

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly activating and an ortho, para-director. The oxygen atom does not directly participate in resonance with the ring, but the group can weakly donate electron density through hyperconjugation and a weak inductive effect.

Cyano Group (-CN): This is a strongly deactivating group through both a strong inductive (-I) and resonance (-M) electron-withdrawing effect. It is a meta-director. researchgate.net

When these effects are combined, the directing influences are competitive. The strongly deactivating and meta-directing cyano group at C1 will direct incoming electrophiles to the positions meta to it, which are C2 and C6 (or C4). The ortho, para-directing fluoro group at C3 will direct electrophiles to C2, C4, and C6. The ortho, para-directing hydroxymethyl group at C5 will also direct to C2, C4, and C6.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Cyano (-CN) | C1 | -I, -M | Strongly Deactivating | meta (to C2, C4, C6) |

| Fluoro (-F) | C3 | -I, +M | Weakly Deactivating | ortho, para (to C2, C4, C6) |

| Hydroxymethyl (-CH₂OH) | C5 | -I (weak), +Hyperconjugation | Weakly Activating | ortho, para (to C2, C4, C6) |

| Predicted Reactivity Order | C4 > C2 > C6 |

Nucleophilic Substitutions and Aromatic Annulations

The presence of a fluorine atom and a strong electron-withdrawing cyano group makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the carbon bearing the leaving group (fluorine), and the negative charge of the intermediate Meisenheimer complex is stabilized by the electron-withdrawing nitrile group, particularly when it is positioned ortho or para to the leaving group. In 3-fluoro-5-(hydroxymethyl)benzonitrile, the cyano group is meta to the fluorine, which provides less stabilization compared to an ortho or para relationship. However, the strong electron-withdrawing nature of the nitrile group still renders the ring sufficiently electron-poor for SNAr to be a viable pathway for displacing the fluoride (B91410) with various nucleophiles such as alkoxides, amines, or thiolates. organic-chemistry.org

Aromatic annulation reactions, which involve the construction of a new ring fused to the existing aromatic core, represent a powerful strategy for synthesizing complex polycyclic systems. Benzonitrile (B105546) derivatives can serve as substrates in various transition-metal-catalyzed annulation processes. For instance, nickel-catalyzed [4+2] annulation of benzonitriles with benzylamines can provide access to quinazolines. Similarly, palladium-catalyzed annulation of 2-iodo-benzonitriles with alkynes can yield polycyclic aromatic ketones. While 3-fluoro-5-(hydroxymethyl)benzonitrile does not possess the required ortho-halo substituent for the latter reaction, strategies involving C-H activation or prior functionalization of the C2 or C4 positions could potentially enable its use in annulation reactions to build complex heterocyclic or carbocyclic frameworks.

Table 3: Potential Aromatic Annulation Strategies

| Reaction Type | Coupling Partner | Catalyst | Potential Product Class |

| [4+2] Annulation | 2-Aminobenzylamines | Nickel | Substituted Quinazolines |

| Arylative Cyclization (with prior functionalization) | Alkynes, Boronic Acids | Palladium | Polycyclic Ketones |

| C-H Activation/Annulation | Alkenes, Alkynes | Rhodium, Ruthenium | Fused Heterocycles |

Investigations into C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization is a significant challenge and an area of active research. The transformation of a C-F bond into C-C, C-H, or C-heteroatom bonds offers a powerful tool for the late-stage modification of fluorinated molecules.

Several strategies have been developed for the functionalization of C(aryl)-F bonds, many of which rely on transition-metal catalysis. Low-valent transition metals, such as nickel, palladium, or rhodium complexes, can insert into the C-F bond via oxidative addition, initiating a catalytic cycle that can lead to cross-coupling reactions. For example, reductive coupling reactions can replace the fluorine atom with alkyl, aryl, or other functional groups.

Another emerging area is the use of photocatalysis for C-F bond functionalization. Through single-electron transfer (SET) processes, photoredox catalysts can generate an aryl radical anion from the fluoroarene. This intermediate can then fragment, releasing a fluoride ion and leaving an aryl radical, which can be trapped by various reagents to form new bonds. These methods often proceed under mild conditions and exhibit broad functional group tolerance. While specific studies on 3-fluoro-5-(hydroxymethyl)benzonitrile are not prevalent, these established methodologies for C-F bond activation on other fluoroarenes represent promising avenues for the further derivatization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and topology of the molecule.

The ¹H and ¹³C NMR spectra of 3-fluoro-5-(hydroxymethyl)benzonitrile are predicted to exhibit a distinct set of signals corresponding to the unique hydrogen and carbon atoms in its structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the presence of the hydroxymethyl substituent.

Proton (¹H) NMR: The ¹H NMR spectrum would display signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region is expected to show three distinct signals due to the substitution pattern. The fluorine atom will cause characteristic splitting of adjacent proton signals (H-F coupling). The methylene protons (CH₂) would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can be variable.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the nitrile group (C-CN) and the quaternary carbons showing characteristic shifts.

Expected ¹H and ¹³C NMR Data The following table is a hypothetical representation of expected NMR data based on established principles of chemical shifts and coupling constants for similar structures. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| -CH₂OH | ~4.7 | s | ~63 | t |

| -OH | variable | br s | - | - |

| Ar-H | ~7.4-7.6 | m | - | - |

| Ar-H | ~7.4-7.6 | m | - | - |

| Ar-H | ~7.4-7.6 | m | - | - |

| Ar-C-CN | - | - | ~113 | d |

| Ar-C-F | - | - | ~163 | d (¹JCF) |

| Ar-C-CH₂OH | - | - | ~145 | d |

| Ar-C | - | - | ~125 | s |

| Ar-C | - | - | ~120 | d |

| Ar-C | - | - | ~115 | d |

| -CN | - | - | ~118 | s |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. sci-hub.se The spectrum for 3-fluoro-5-(hydroxymethyl)benzonitrile would display a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring.

Furthermore, the signal will be split into a multiplet due to coupling with the nearby aromatic protons (typically ortho and meta protons), providing valuable information for assigning the proton spectrum. nih.gov The wide chemical shift range in ¹⁹F NMR makes it an excellent tool for resolving complex mixtures and monitoring reactions involving fluorinated compounds. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-fluoro-5-(hydroxymethyl)benzonitrile, COSY would show correlations between the coupled aromatic protons, helping to establish their relative positions on the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is instrumental in assigning the chemical shifts of protonated carbons. For example, it would definitively link the methylene proton signal to the corresponding methylene carbon signal and each aromatic proton signal to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). rsc.orgspectrabase.com This technique is vital for mapping out the complete carbon skeleton. For instance, HMBC would show correlations from the methylene protons to the adjacent aromatic carbon (C5) and the quaternary carbon of the nitrile group (via the aromatic ring), confirming the placement of the hydroxymethyl and nitrile groups. spectrabase.com

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular topology, confirming the substitution pattern and connectivity of all atoms. spectrabase.com

Solid-phase synthesis is a powerful technique for the parallel synthesis of compound libraries. Monitoring the progress of reactions on the solid support can be challenging. Gel-phase ¹⁹F NMR has emerged as a valuable non-invasive tool for real-time reaction monitoring when a fluorine label is present in the substrate or on the resin.

In the context of synthesizing derivatives of 3-fluoro-5-(hydroxymethyl)benzonitrile on a solid support, the inherent ¹⁹F nucleus of the molecule can serve as a reporter. By swelling the resin-bound compound in a suitable deuterated solvent, a high-resolution ¹⁹F NMR spectrum can be obtained. This allows for the direct observation of the starting material's fluorine signal and the appearance of a new signal corresponding to the fluorinated product. This method enables chemists to assess reaction completion, optimize reaction conditions, and identify potential side products without the need for cleavage from the resin and subsequent purification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of 3-fluoro-5-(hydroxymethyl)benzonitrile would be dominated by absorption bands corresponding to its key functional groups.

Nitrile (C≡N) Stretching: The nitrile group gives rise to a very characteristic, sharp, and intense absorption band in the IR spectrum. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. whiterose.ac.uk Its position can be slightly influenced by conjugation with the aromatic ring.

Hydroxyl (O-H) Stretching: The hydroxyl group of the hydroxymethyl moiety exhibits a strong, broad absorption band in the region of 3600–3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding between molecules in the solid state or in concentrated solutions.

Carbon-Fluorine (C-F) Stretching: The C-F bond stretch in aryl fluorides produces a strong absorption band in the IR spectrum, typically found in the 1300–1100 cm⁻¹ region. This band is often one of the strongest in the fingerprint region of the spectrum.

Summary of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2950 - 2850 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carbon-Fluorine (C-F) | C-F Stretch | 1300 - 1100 | Strong |

Hydrogen Bonding Interactions and Conformational Analysis

The presence of both a hydroxyl (-OH) group and a nitrile (-C≡N) group, in addition to a fluorine atom, allows 3-Fluoro-5-(hydroxymethyl)benzonitrile to participate in various hydrogen bonding interactions. The hydroxyl group can act as a hydrogen bond donor, while the nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors. These interactions are crucial in determining the supramolecular assembly in the solid state and its behavior in solution.

Intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrile nitrogen of another are expected to be a dominant feature in the crystal lattice, potentially forming chains or more complex networks. Intramolecular hydrogen bonding is less likely due to the meta substitution pattern, which places the functional groups at a significant distance from each other.

Conformational analysis of the hydroxymethyl group is also important. The rotation around the C-C bond connecting the benzyl (B1604629) group to the aromatic ring will have different energy minima depending on the steric and electronic interactions with the adjacent fluorine and nitrile substituents. Computational modeling, in conjunction with spectroscopic techniques like NMR, can provide insight into the preferred conformations of the molecule in different environments. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. nih.gov For 3-Fluoro-5-(hydroxymethyl)benzonitrile (C₈H₆FNO), the theoretical exact mass can be calculated. This precise mass measurement is a key identifier for the compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-Fluoro-5-(hydroxymethyl)benzonitrile

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 152.0506 |

| [M+Na]⁺ | 174.0325 |

| [M-H]⁻ | 150.0360 |

Data is theoretical and serves as a reference for experimental verification.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For 3-Fluoro-5-(hydroxymethyl)benzonitrile, fragmentation would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxymethyl group, or hydrogen cyanide (HCN) from the benzonitrile (B105546) core. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and reveal the details of intermolecular interactions that govern the crystal packing. fluoromart.com Although a specific crystal structure for 3-Fluoro-5-(hydroxymethyl)benzonitrile is not publicly available, the following sections describe the type of information that would be obtained from such an analysis.

An X-ray crystallographic study would reveal how molecules of 3-Fluoro-5-(hydroxymethyl)benzonitrile are arranged in the crystal lattice. It is anticipated that the packing would be dominated by hydrogen bonds involving the hydroxyl and nitrile groups. nih.gov Additionally, weaker interactions, such as C-H···F and π-π stacking interactions between the aromatic rings, could play a significant role in stabilizing the crystal structure. ed.ac.ukfigshare.com The fluorine atom can also participate in F···F, F···N, and F···C interactions, further influencing the three-dimensional supramolecular architecture. researchgate.net

The precise measurement of bond lengths and angles provides experimental validation of the molecular structure. These parameters are influenced by the electronic effects of the substituents. For instance, the electronegative fluorine atom and the electron-withdrawing nitrile group would be expected to cause subtle changes in the geometry of the benzene (B151609) ring compared to unsubstituted benzene.

Table 2: Expected Bond Types and General Lengths in 3-Fluoro-5-(hydroxymethyl)benzonitrile

| Bond Type | General Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-F | ~1.35 |

| C-C≡N | ~1.45 |

| C≡N | ~1.15 |

| C-O | ~1.43 |

| O-H | ~0.96 |

These are generalized values; precise measurements would be obtained from X-ray crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of 3-Fluoro-5-(hydroxymethyl)benzonitrile, the benzonitrile moiety serves as the primary chromophore, exhibiting characteristic electronic transitions that are modulated by the fluoro and hydroxymethyl substituents.

The UV-Vis spectrum of aromatic compounds like benzonitrile is dominated by π→π* transitions associated with the benzene ring. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The spectrum of the parent benzonitrile typically displays two main absorption bands originating from the benzene chromophore: a strong primary band (E2-band) around 224 nm and a weaker secondary band (B-band) with fine structure around 270-280 nm. researchgate.netnist.govnist.gov

The presence of substituents on the benzene ring can alter the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts are categorized as bathochromic (red shift to longer wavelengths) or hypsochromic (blue shift to shorter wavelengths).

In 3-Fluoro-5-(hydroxymethyl)benzonitrile, both the fluorine atom and the hydroxymethyl group act as auxochromes, which are groups that can modify the absorption characteristics of a chromophore. slideshare.net

Fluoro Group: The fluorine atom exerts a dual influence through its inductive and resonance effects. Due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I). Concurrently, it possesses lone pairs of electrons that can be delocalized into the aromatic ring via the resonance effect (+M). nih.govlibretexts.org In the case of fluorine, the inductive effect typically outweighs the resonance effect, which can lead to a slight hypsochromic shift or minimal change in the absorption bands compared to benzene. mdpi.com

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered a weak auxochrome. It can influence the electronic transitions of the benzene ring through hyperconjugation and weak inductive effects. The primary influence of the hydroxymethyl group is often a slight bathochromic shift of the B-band.

The combined influence of a meta-directing fluoro group and a hydroxymethyl group on the benzonitrile chromophore is expected to result in subtle shifts in the characteristic π→π* transitions. The precise positions of the absorption maxima will depend on the interplay of these electronic effects and the solvent used for analysis. Polar solvents can interact with the molecule, particularly the hydroxymethyl group, potentially causing further shifts in the electronic transitions. sciencepublishinggroup.com

Detailed Research Findings

While specific experimental UV-Vis data for 3-Fluoro-5-(hydroxymethyl)benzonitrile is not extensively reported in publicly available literature, the expected absorption characteristics can be inferred from data on similarly substituted benzonitriles. The electronic transitions are anticipated to be similar to those of benzonitrile, with modest shifts induced by the substituents.

The primary π→π* transition, analogous to the E2-band of benzene, is expected to appear at a shorter wavelength with high molar absorptivity. The weaker, symmetry-forbidden π→π* transition, corresponding to the B-band of benzene, will likely be observed at a longer wavelength with lower molar absorptivity and may exhibit some fine structure.

The following table provides representative data for the electronic transitions of benzonitrile, which serves as a foundational reference for understanding the spectrum of its substituted derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Benzonitrile | Hexane | ~224 | ~13,000 | π→π* (E2-band) |

| Hexane | ~271 | ~1,000 | π→π* (B-band) | |

| Hexane | ~280 | ~800 | π→π* (B-band) |

It is anticipated that for 3-Fluoro-5-(hydroxymethyl)benzonitrile, the λmax values would be in a similar range, with slight deviations due to the specific electronic contributions of the fluoro and hydroxymethyl groups. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide more precise predictions of the absorption maxima and electronic transitions for this compound. mdpi.com

Synthetic Applications and Intermediate Utility of 3 Fluoro 5 Hydroxymethyl Benzonitrile

Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the nitrile, hydroxymethyl, and fluoro-substituted aromatic moieties makes 3-Fluoro-5-(hydroxymethyl)benzonitrile a highly adaptable precursor in multistep synthetic pathways.

Precursor for Advanced Fluorinated Aromatic Scaffolds

The 3-fluoro-benzonitrile framework is a key component in the synthesis of advanced, polycyclic aromatic systems that are often pursued in drug discovery. The hydroxymethyl group can be readily converted into a reactive handle, such as a halide or a sulfonate ester, or used directly in coupling reactions. A prominent example of the utility of a closely related scaffold is found in the synthesis of Belzutifan (PT2977), an inhibitor of the hypoxia-inducible factor-2α (HIF-2α) approved for treating von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. nih.govnih.gov The core of Belzutifan features a 3-fluorobenzonitrile (B1294923) moiety linked via an ether bond to a complex difluoro-hydroxy-indan scaffold. nih.govnih.gov Syntheses of this and similar HIF-2α inhibitors utilize 3-fluoro-5-hydroxybenzonitrile (B1321932) as a key building block, demonstrating the importance of this substitution pattern for achieving potent biological activity. nih.govacs.org 3-Fluoro-5-(hydroxymethyl)benzonitrile represents a synthetically equivalent precursor, where the hydroxymethyl group can be transformed into the required phenol (B47542) for such coupling reactions.

Construction of Diverse Heterocyclic Systems

The nitrile group of 3-Fluoro-5-(hydroxymethyl)benzonitrile is a versatile functional group for the construction of nitrogen-containing heterocycles. One of the most common and powerful methods is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. youtube.comacs.org This transformation is widely employed in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often improving the pharmacokinetic profile of a drug candidate. youtube.com

The synthesis of a 5-substituted-1H-tetrazole from 3-Fluoro-5-(hydroxymethyl)benzonitrile can be readily achieved by reacting it with sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.comacs.orgtandfonline.com This reaction converts the nitrile directly into the aromatic, five-membered tetrazole ring, yielding 5-(3-fluoro-5-(hydroxymethyl)phenyl)-1H-tetrazole. This straightforward conversion highlights the utility of the parent compound in accessing important heterocyclic systems.

| Reactant | Reagent | Product Heterocycle | Significance |

| 3-Fluoro-5-(hydroxymethyl)benzonitrile | Sodium Azide (NaN₃) | Tetrazole | Carboxylic acid bioisostere, important in drug design. youtube.com |

Role in the Synthesis of Pharmacologically Relevant Intermediates

The unique combination of functional groups on 3-Fluoro-5-(hydroxymethyl)benzonitrile makes it an ideal starting material for intermediates in the development of new therapeutics and diagnostic agents.

Development of Precursors for Fluorinated Drug Candidates

As previously mentioned, the 3-fluorobenzonitrile scaffold is integral to potent HIF-2α inhibitors like Belzutifan. nih.govnih.govresearchgate.net The development of this class of drugs showcases the importance of the fluorinated benzonitrile (B105546) core in achieving high-affinity binding to the PAS-B domain of HIF-2α, which in turn blocks its interaction with its binding partner HIF-1β. researchgate.net The synthesis of Belzutifan involves coupling a complex indanol derivative with a 3-fluoro-5-hydroxybenzonitrile intermediate. nih.govacs.org 3-Fluoro-5-(hydroxymethyl)benzonitrile serves as a direct precursor to this key intermediate through a simple oxidation of the alcohol to the corresponding phenol. This role underscores its value in constructing clinically significant and complex fluorinated drug candidates.

| Drug Candidate Class | Target | Core Scaffold Provided by Intermediate |

| HIF-2α Inhibitors (e.g., Belzutifan) nih.gov | Hypoxia-Inducible Factor 2α | 3-Fluoro-5-oxybenzonitrile |

Design and Synthesis of Radiolabeled Ligands for Imaging Studies

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on biologically active molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.gov The 3-fluorobenzonitrile structure is a key pharmacophore for PET radiotracers targeting the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a receptor implicated in various neurological and psychiatric disorders. nih.gov

A notable example is [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(pyridin-3-ylethynyl)benzonitrile), a promising PET imaging agent for mGluR5. nih.govnih.gov The radiosynthesis of [¹⁸F]FPEB typically involves a nucleophilic aromatic substitution reaction on a precursor molecule bearing a suitable leaving group (like a nitro or chloro group) at the 3-position. nih.gov 3-Fluoro-5-(hydroxymethyl)benzonitrile can serve as a versatile starting point for synthesizing such precursors. For instance, the hydroxymethyl group can be chemically modified and elaborated into the pyridinylethynyl side chain, while the fluorine atom can be replaced with a leaving group to prepare the molecule for the final radiolabeling step with [¹⁸F]fluoride.

Exploration of Fluorinated Benzonitrile Derivatives in Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to understand how different parts of the molecule contribute to its biological activity and properties. nih.govresearchgate.net 3-Fluoro-5-(hydroxymethyl)benzonitrile is an excellent platform for initiating SAR studies due to its three distinct modification points.

Chemists can explore the following modifications to probe the SAR of a novel compound series:

Hydroxymethyl Group: This group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into various ethers to investigate the impact of size, hydrogen bonding capacity, and electronics at this position.

Nitrile Group: As discussed, it can be converted to a tetrazole or other heterocycles. It can also be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, allowing for a wide range of functional group diversity.

Aromatic Ring: The fluorine atom's position is critical, but additional substituents could be introduced onto the ring to explore effects on potency and metabolic stability.

For example, in the development of second-generation HIF-2α inhibitors, structural modifications to the core scaffold, including changes to the fluorination pattern, led to compounds with enhanced potency and improved pharmacokinetic profiles. nih.govacs.org This iterative process of synthesis and biological testing is the essence of SAR, and versatile building blocks like 3-Fluoro-5-(hydroxymethyl)benzonitrile are critical for enabling such explorations.

| Molecular Position | Possible Modifications | Purpose of Modification in SAR |

| Hydroxymethyl (-CH₂OH) | Oxidation (aldehyde, acid), Esterification, Etherification | Probe hydrogen bonding, steric, and electronic requirements. |

| Nitrile (-C≡N) | Conversion to Tetrazole, Amide, Amine | Introduce bioisosteres, alter polarity and basicity. |

| Fluoro (-F) | Shift position (if synthesis allows), add other groups | Modulate electronics, lipophilicity, and metabolic stability. |

Potential Contributions to Materials Science and Agrochemical Research

The unique substitution pattern of 3-Fluoro-5-(hydroxymethyl)benzonitrile offers a combination of reactivity and physicochemical properties that are desirable in both materials science and agrochemical development. The presence of fluorine can enhance properties such as thermal stability, lipophilicity, and metabolic stability in the final products. rhhz.netbiesterfeld.no

Integration into Covalent Organic Frameworks (COFs) or Polymer Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org The synthesis of COFs typically involves reactions between monomers with complementary functional groups, such as aldehydes and amines, to form stable linkages like imines. mdpi.com

While direct integration of 3-Fluoro-5-(hydroxymethyl)benzonitrile into COFs has not been extensively documented in publicly available research, its structure presents significant potential. The hydroxymethyl group can be oxidized to a formyl (aldehyde) group, a common functional group used in COF synthesis. This would transform the molecule into 3-fluoro-5-formylbenzonitrile, a suitable monomer for condensation reactions with amine-containing linkers to form imine-based COFs. mdpi.com The nitrile and fluoro groups would then be incorporated into the COF's pore walls, potentially modifying the framework's properties, such as its affinity for specific guest molecules. The incorporation of fluorine atoms into the framework can enhance the material's stability and hydrophobicity. nih.gov

Similarly, in polymer science, bifunctional monomers are essential for creating linear or cross-linked polymer chains. The hydroxymethyl group of 3-Fluoro-5-(hydroxymethyl)benzonitrile can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. The nitrile and fluoro substituents would act as pendant groups, influencing the polymer's bulk properties. For instance, the polar nitrile group could enhance intermolecular interactions, while the fluorine atom could improve chemical resistance and thermal stability. The use of fluorinated building blocks is a known strategy for developing high-performance polymers. nbinno.com

Table 1: Potential Polymerization Reactions Involving 3-Fluoro-5-(hydroxymethyl)benzonitrile Derivatives

| Polymer Type | Co-monomer | Potential Linkage |

| Polyester | Diacid or Acyl Chloride | Ester |

| Polyurethane | Diisocyanate | Urethane |

| Polyether | Dihalide | Ether |

This table is illustrative of the potential applications and does not represent established polymerization processes for this specific compound.

Exploration in the Synthesis of Novel Agrochemicals

The introduction of fluorine into bioactive molecules is a widely used strategy in the design of modern agrochemicals, often leading to enhanced efficacy, selectivity, and metabolic stability. rhhz.netbiesterfeld.no Benzonitrile derivatives and fluorinated benzyl (B1604629) alcohols are recognized as important intermediates in the synthesis of various pesticides and herbicides. rhhz.netgoogle.com

3-Fluoro-5-(hydroxymethyl)benzonitrile serves as a versatile scaffold for the synthesis of novel agrochemicals. The hydroxymethyl group can be a site for further chemical modification, such as conversion to a chloromethyl or bromomethyl group, to facilitate coupling with other molecules. Alternatively, it can be oxidized to a carboxylic acid, providing another reactive handle for synthesis.

The nitrile group is a common feature in many commercial agrochemicals and can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, further expanding the synthetic possibilities. The fluorine atom at the meta position can influence the molecule's electronic properties and its binding affinity to biological targets. The development of new agrochemicals often involves the synthesis and screening of libraries of compounds derived from versatile building blocks like 3-Fluoro-5-(hydroxymethyl)benzonitrile. rhhz.net The synthesis of fluorinated agrochemicals frequently relies on the use of such specialized building blocks. mdpi.com

Table 2: Key Functional Group Transformations for Agrochemical Synthesis

| Functional Group | Transformation | Resulting Group | Potential Application |

| Hydroxymethyl | Oxidation | Carboxylic Acid | Synthesis of amides, esters |

| Hydroxymethyl | Halogenation | Halomethyl | Alkylating agent for coupling reactions |

| Nitrile | Reduction | Amine | Synthesis of amides, sulfonamides |

| Nitrile | Hydrolysis | Carboxylic Acid | Synthesis of amides, esters |

This table outlines potential synthetic pathways and does not represent specific, established agrochemical products.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding of 3-Fluoro-5-(hydroxymethyl)benzonitrile

Our current understanding of 3-Fluoro-5-(hydroxymethyl)benzonitrile is primarily as a strategically functionalized aromatic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal and agricultural chemistry. The presence of three distinct functional groups—a fluorine atom, a hydroxymethyl group, and a nitrile group—on a benzene (B151609) ring provides a versatile platform for a variety of chemical transformations.

While specific, in-depth academic studies focusing exclusively on 3-Fluoro-5-(hydroxymethyl)benzonitrile are not abundant in publicly accessible literature, its value is inferred from the well-established utility of similarly substituted benzonitriles and fluorinated aromatics in drug discovery and materials science. It is recognized as a key intermediate for introducing a 3-fluoro-5-cyanophenyl moiety with a reactive handle (the hydroxymethyl group) for further elaboration.

Identification of Remaining Research Gaps and Emerging Opportunities

Despite its potential, significant research gaps remain in our understanding and utilization of 3-Fluoro-5-(hydroxymethyl)benzonitrile. A primary gap is the lack of extensive published research detailing its specific synthetic routes and reaction optimization. While plausible synthetic pathways can be proposed based on standard organic chemistry principles, detailed experimental studies are needed to establish efficient and scalable methods for its preparation.